molecular formula C15H17NO B14240700 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one CAS No. 481000-78-6

3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one

Cat. No.: B14240700
CAS No.: 481000-78-6
M. Wt: 227.30 g/mol
InChI Key: DTUFKPVEGUVDLA-UHFFFAOYSA-N
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Description

3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopent-2-en-1-one core with a 2-[4-(dimethylamino)phenyl]ethenyl substituent, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopent-2-en-1-one under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and ketone react in the presence of a base such as piperidine or pyridine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one stands out due to its unique structural features, such as the cyclopent-2-en-1-one core and the 2-[4-(dimethylamino)phenyl]ethenyl substituent

Properties

CAS No.

481000-78-6

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-[2-[4-(dimethylamino)phenyl]ethenyl]cyclopent-2-en-1-one

InChI

InChI=1S/C15H17NO/c1-16(2)14-8-5-12(6-9-14)3-4-13-7-10-15(17)11-13/h3-6,8-9,11H,7,10H2,1-2H3

InChI Key

DTUFKPVEGUVDLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)CC2

Origin of Product

United States

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